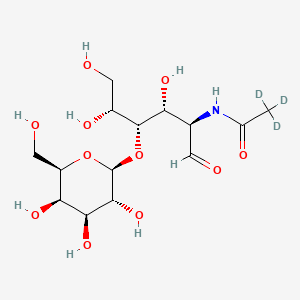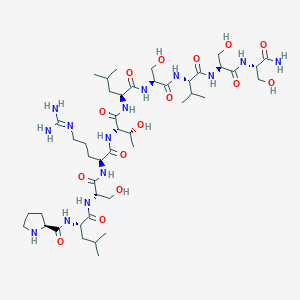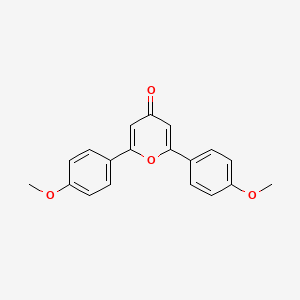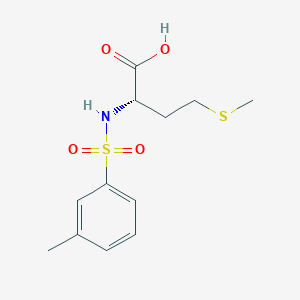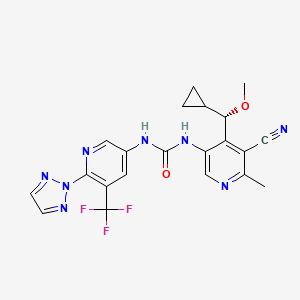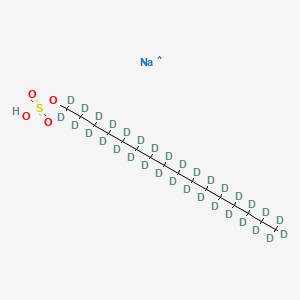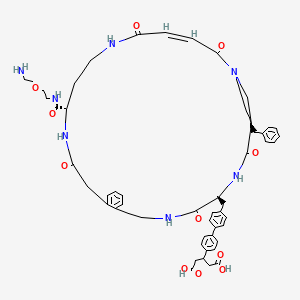
CypD-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CypD-IN-4 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown significant potential in the research of various diseases, including oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes . Cyclophilin D is known for its role in regulating the mitochondrial permeability transition pore (PTP), which is crucial in cell death mechanisms .
Vorbereitungsmethoden
The synthesis of CypD-IN-4 involves several steps, starting from quinoxaline derivatives. The synthetic route typically includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a diketone.
Functionalization: Various functional groups are introduced to the quinoxaline core to enhance its binding affinity and selectivity towards cyclophilin D.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.
Analyse Chemischer Reaktionen
CypD-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoxaline core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
CypD-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various biochemical pathways.
Biology: Helps in understanding the mechanisms of mitochondrial permeability transition pore regulation and its impact on cellular functions.
Wirkmechanismus
CypD-IN-4 exerts its effects by binding to cyclophilin D, inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from mitochondrial dysfunction and cell death. The molecular targets involved include the mitochondrial permeability transition pore components such as the adenine nucleotide translocator and the phosphate carrier .
Vergleich Mit ähnlichen Verbindungen
CypD-IN-4 is unique in its high selectivity and potency towards cyclophilin D compared to other cyclophilin inhibitors. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor but with broader specificity.
Sanglifehrin A: Another cyclophilin inhibitor with different binding properties.
Debio 025: A non-immunosuppressive cyclophilin inhibitor with potential therapeutic applications.
This compound stands out due to its subtype selectivity and lower IC50 value, making it a more effective and targeted inhibitor for research and potential therapeutic use.
Eigenschaften
Molekularformel |
C54H63N7O11 |
|---|---|
Molekulargewicht |
986.1 g/mol |
IUPAC-Name |
3-[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]pentanedioic acid |
InChI |
InChI=1S/C54H63N7O11/c55-23-27-72-28-25-57-51(69)44-21-24-56-46(62)19-20-48(64)61-26-6-22-54(35-61,33-37-7-2-1-3-8-37)53(71)60-45(52(70)58-34-42-10-5-4-9-41(42)30-47(63)59-44)29-36-11-13-38(14-12-36)39-15-17-40(18-16-39)43(31-49(65)66)32-50(67)68/h1-5,7-20,43-45H,6,21-35,55H2,(H,56,62)(H,57,69)(H,58,70)(H,59,63)(H,60,71)(H,65,66)(H,67,68)/b20-19+/t44-,45-,54-/m0/s1 |
InChI-Schlüssel |
DLDNQYARUUXOBD-PFEQTSDMSA-N |
Isomerische SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


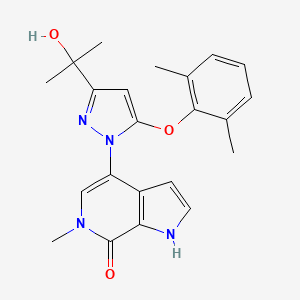
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
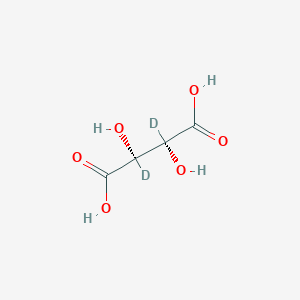
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
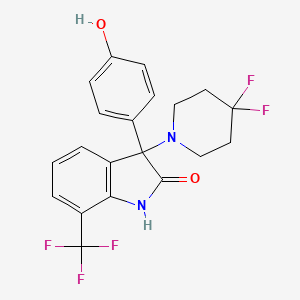
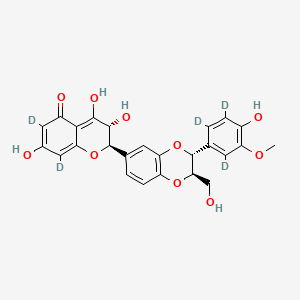
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
